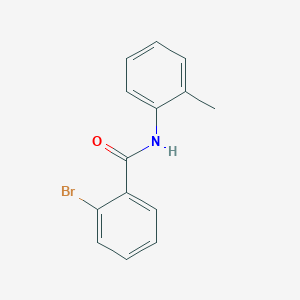

2-bromo-N-(2-methylphenyl)benzamide

Description

Properties

IUPAC Name |

2-bromo-N-(2-methylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO/c1-10-6-2-5-9-13(10)16-14(17)11-7-3-4-8-12(11)15/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBSLVLRQPIIMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351815 | |

| Record name | 2-bromo-N-(2-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303991-47-1 | |

| Record name | 2-bromo-N-(2-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-N-(2-methylphenyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Optimization

The carboxylic acid group of 2-bromobenzoic acid is activated by EDC, forming an O-acylisourea intermediate. Nucleophilic attack by 2-methylaniline yields the target amide. Key parameters include:

Yield and Purification

Crude product purification via column chromatography (silica gel, hexanes/ethyl acetate gradient) typically achieves 75–85% yield . Recrystallization from ethanol/water mixtures enhances purity to >98%, as confirmed by HPLC.

Acid Chloride Route Using 2-Bromobenzoyl Chloride

An alternative method employs 2-bromobenzoyl chloride, synthesized from 2-bromobenzoic acid via treatment with thionyl chloride (SOCl₂). Subsequent reaction with 2-methylaniline in the presence of a base (e.g., triethylamine) affords the target compound.

Synthesis of 2-Bromobenzoyl Chloride

Amide Formation

-

Conditions : 2-Methylaniline (1.1 equiv) is added dropwise to a cooled (0°C) solution of 2-bromobenzoyl chloride in DCM. Triethylamine (1.5 equiv) neutralizes HCl byproducts.

-

Workup : The mixture is washed with 1 M HCl and brine, dried over MgSO₄, and concentrated. Yield: 80–90% after recrystallization.

Bromination of N-(2-Methylphenyl)Benzamide

For substrates where direct bromination is feasible, N-(2-methylphenyl)benzamide can undergo electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS).

Regioselectivity Challenges

Bromination preferentially occurs at the para position of the benzamide ring due to electron-donating effects of the amide group. Achieving ortho -bromination requires directing groups or harsh conditions:

-

Catalyst : FeBr₃ (1.0 equiv) in refluxing CCl₄ directs bromine to the ortho position.

Comparative Analysis of Methods

Characterization and Analytical Data

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-methylphenyl)benzamide can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the amide group to an amine group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Nucleophilic Substitution: Formation of substituted benzamides.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Scientific Research Applications

Chemical Applications

Building Block in Synthesis

2-bromo-N-(2-methylphenyl)benzamide serves as a crucial intermediate in organic synthesis. Its bromine atom allows for nucleophilic substitution reactions, making it a versatile building block for creating more complex molecules. It is particularly useful in cross-coupling reactions such as Suzuki-Miyaura coupling, which are essential for forming carbon-carbon bonds in organic chemistry .

Material Science

In material science, this compound can be employed in the development of new materials and specialty chemicals. Its reactivity can be harnessed to synthesize polymers or other functional materials that require specific properties derived from its aromatic structure.

Biological Applications

Antimicrobial Properties

Research has indicated that this compound may exhibit antimicrobial activities. Studies involving structural modifications of related compounds have shown promising results against various bacterial strains, suggesting potential applications in pharmaceutical formulations aimed at treating infections .

Anticancer Research

The compound is also being investigated for its anticancer properties. Preliminary studies suggest that the bromine substituent may enhance biological activity by interacting with specific cellular targets, potentially leading to the development of novel anticancer agents .

Medicinal Chemistry

Drug Development

Due to its structural features, this compound is explored as a lead compound for drug development. Its ability to interact with biological targets makes it a candidate for further modifications aimed at enhancing efficacy and selectivity against disease targets .

Case Studies

Several case studies highlight the compound's potential:

- Study on Antimicrobial Activity : A study published in PMC evaluated various derivatives of benzamides, including this compound, demonstrating significant activity against Gram-positive bacteria. The modifications to the benzamide structure were crucial for enhancing efficacy .

- Anticancer Activity Investigation : Another research effort focused on the structure-activity relationship (SAR) of brominated benzamides, revealing that compounds similar to this compound showed promising results in inhibiting cancer cell proliferation through specific molecular interactions .

Data Tables

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-methylphenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can enhance the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

- 2-bromo-N-(3,4-dimethylphenyl)benzamide

- 2-bromo-N-(3,5-dimethylphenyl)benzamide

- N-(2-bromo-4-methylphenyl)benzamide

- 2-bromo-N-(4-bromo-2-methylphenyl)benzamide

Uniqueness

2-bromo-N-(2-methylphenyl)benzamide is unique due to the specific positioning of the bromine atom and the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in distinct properties and applications compared to other similar compounds.

Biological Activity

2-bromo-N-(2-methylphenyl)benzamide is an organic compound with significant potential in medicinal chemistry. It is characterized by its brominated benzamide structure, which influences its biological activity. This article explores the compound's biological activities, mechanisms of action, and applications in various fields, supported by relevant data and research findings.

Chemical Structure and Properties

- Molecular Formula : C14H12BrNO

- Molecular Weight : 276.16 g/mol

- IUPAC Name : this compound

The structure features a bromine atom at the ortho position relative to the amide nitrogen, which is substituted with a 2-methylphenyl group. This configuration is crucial for its biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study published in the Journal of Medicinal Chemistry demonstrated that the compound showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Bacillus subtilis | 12 |

| Escherichia coli | 10 |

The presence of the bromine atom enhances the compound's lipophilicity, aiding in membrane penetration and subsequent antimicrobial action.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly those associated with breast and prostate cancers. The mechanism involves the activation of caspase pathways, leading to programmed cell death .

Case Study : A recent investigation into its effects on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines revealed:

- MCF-7 Cell Line : IC50 = 5 µM

- PC-3 Cell Line : IC50 = 7 µM

This indicates a promising therapeutic index for further development as a chemotherapeutic agent.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Modulation : It has been suggested that the compound interacts with specific receptors, modulating signaling pathways that lead to apoptosis in cancer cells.

- Nucleophilic Substitution Reactions : The bromine atom can undergo substitution reactions, enhancing its reactivity towards biological targets .

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, such as 2-bromo-N-(3,4-dimethylphenyl)benzamide, the unique positioning of the bromine atom in this compound contributes to its distinct biological profile.

| Compound | Antimicrobial Activity (mm) | IC50 (Cancer Cells) |

|---|---|---|

| This compound | 15 | 5 µM (MCF-7) |

| 2-bromo-N-(3,4-dimethylphenyl)benzamide | 12 | 6 µM (MCF-7) |

Applications in Drug Development

Given its promising biological activities, this compound is being explored for potential applications in drug development:

- Antimicrobial Agents : Targeting resistant bacterial strains.

- Anticancer Drugs : Development of selective therapies for breast and prostate cancers.

- Chemical Intermediates : Used in synthesizing more complex organic molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.